
Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound with the molecular formula C11H18N2O9. It is known for its unique structure, which includes glycine residues linked by a 2-hydroxy-1,3-propanediyl bridge. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of glycine with 2-hydroxy-1,3-propanediyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler amine derivatives.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acyl chlorides.
Major Products
The major products formed from these reactions include various glycine derivatives, oxides, and substituted amino acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with a similar ability to bind metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.
Uniqueness
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- stands out due to its unique structure, which provides distinct chemical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[[3-(carboxymethylamino)-2-hydroxypropyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c10-5(1-8-3-6(11)12)2-9-4-7(13)14/h5,8-10H,1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPMKYQHXVPRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CNCC(=O)O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437760 |
Source


|
| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39237-64-4 |
Source


|
| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

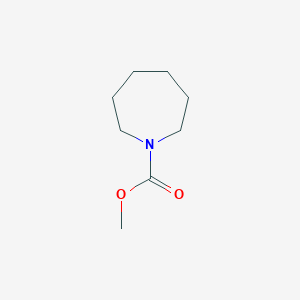
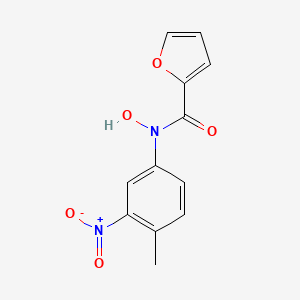
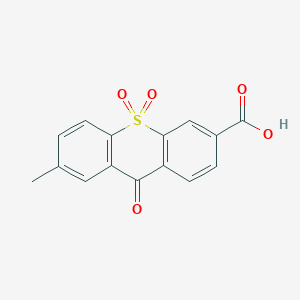
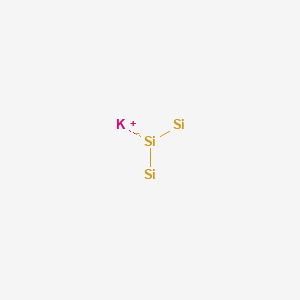
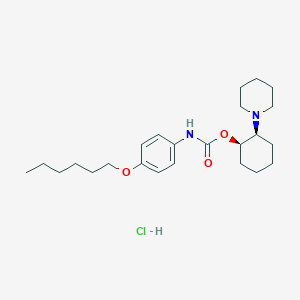
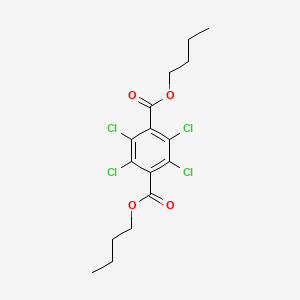
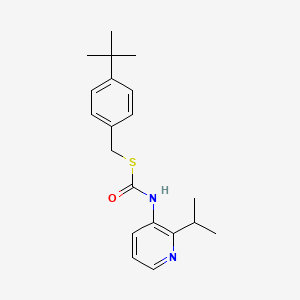
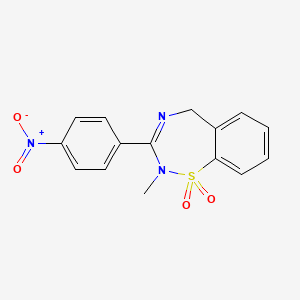
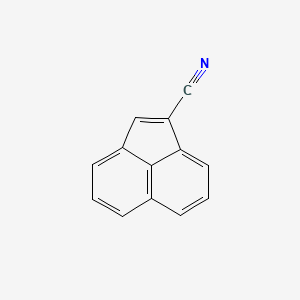
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
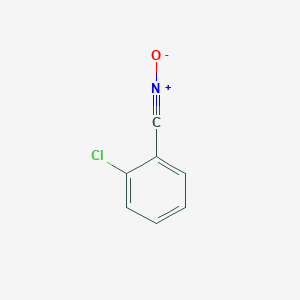
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
